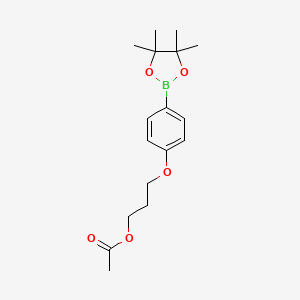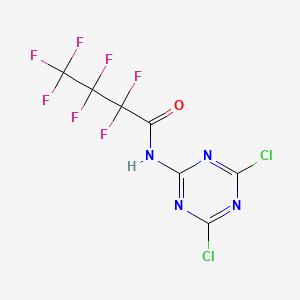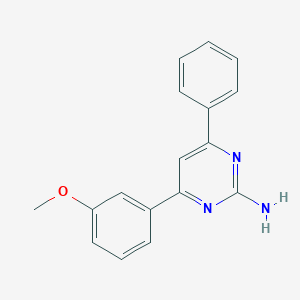![molecular formula C19H19N3 B6343855 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine CAS No. 1202251-19-1](/img/structure/B6343855.png)
4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine, also known as PPP, is a synthetic compound composed of two aromatic rings and a pyrimidine ring. It is a member of the pyrimidine class of compounds and is known for its broad range of applications in the fields of chemistry, pharmacology, and biochemistry. PPP is a versatile compound that has been used in a variety of ways, including as a building block for drug synthesis, a catalyst in organic reactions, and a probe for studying biological systems.
Scientific Research Applications
4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine has been used in a variety of scientific research applications, including in organic synthesis, drug synthesis, and biochemistry. In organic synthesis, this compound has been used as a building block for the synthesis of a variety of compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. In drug synthesis, this compound has been used as a starting material for the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anti-cancer agents. In biochemistry, this compound has been used as a probe for studying the structure and function of proteins and other biological molecules.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 4272±250 °C, a density of 1239±006 g/cm3, and a pKa of 278±010 . These properties may influence its bioavailability.
Result of Action
Similar compounds have shown significant activity against various bacterial strains .
Advantages and Limitations for Lab Experiments
The use of 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine in laboratory experiments offers several advantages. First, this compound is a relatively stable compound, making it suitable for use in a variety of experiments. Second, this compound can be synthesized in a variety of ways, allowing for the synthesis of a variety of compounds. Third, this compound can be used as a probe for studying the structure and function of proteins and other biological molecules. Finally, this compound has been shown to modulate the activity of enzymes involved in metabolic pathways, making it useful for studying the regulation of metabolic pathways.
However, there are also several limitations to the use of this compound in laboratory experiments. First, this compound is a relatively toxic compound, and thus must be handled with caution. Second, this compound has a relatively short half-life, making it difficult to maintain a consistent concentration in experiments. Third, this compound is a relatively expensive compound, making it cost-prohibitive for some experiments.
Future Directions
The potential future directions for 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine research include the development of new synthesis methods, the development of new applications for this compound, and the exploration of the mechanism of action of this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and therapies. Finally, further research into the structure and function of this compound could lead to the development of new tools for studying biological systems.
Synthesis Methods
4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine can be synthesized through a variety of methods, including the Biginelli reaction, the Mannich reaction, and the Vilsmeier reaction. The Biginelli reaction involves the condensation of an aldehyde, an α-keto ester, and an aromatic amine to form a pyrimidine derivative. The Mannich reaction is a three-component reaction that involves the condensation of an aldehyde, a ketone, and an amine to form an imine intermediate, which is then cyclized to form a pyrimidine derivative. The Vilsmeier reaction is a two-step process that involves the formation of a chloroformate ester from an aldehyde and a phosphorus compound, followed by the reaction of the chloroformate ester with an amine to form a pyrimidine derivative.
properties
IUPAC Name |
4-phenyl-6-(4-propan-2-ylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-13(2)14-8-10-16(11-9-14)18-12-17(21-19(20)22-18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVRIHLQYSCYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)




